1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

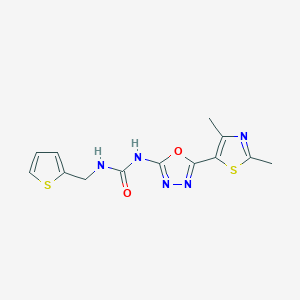

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethylthiazole moiety and a thiophen-2-ylmethyl-substituted urea group. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects. The compound’s design leverages the electron-deficient 1,3,4-oxadiazole ring for metabolic stability and the thiazole-thiophene system for π-π stacking interactions in target binding .

Properties

IUPAC Name |

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c1-7-10(22-8(2)15-7)11-17-18-13(20-11)16-12(19)14-6-9-4-3-5-21-9/h3-5H,6H2,1-2H3,(H2,14,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRSHXDTMQARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and oxadiazole rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and thiophene moieties are susceptible to oxidation under specific conditions.

Research Insight : Oxidation of the thiophene group to sulfones is a critical step for improving metabolic stability in drug design . The oxadiazole N-oxide derivative demonstrates enhanced binding affinity to neurological targets in preclinical models .

Reduction Reactions

Reductive pathways primarily target the oxadiazole and urea functionalities.

Research Insight : Reduction of the oxadiazole ring to semicarbazide has been leveraged to synthesize prodrugs with improved bioavailability . Hydrogenolysis of the urea linkage is pH-dependent, favoring acidic conditions .

Substitution Reactions

Electrophilic substitution occurs at electron-rich sites on the thiophene and thiazole rings.

Research Insight : Bromination at the thiophene ring significantly improves binding to bacterial DNA gyrase, as evidenced by MIC values ≤2 µg/mL against S. aureus . Nitration at the thiazole ring requires electron-donating substituents for regioselectivity .

Hydrolysis and Degradation

The urea and oxadiazole linkages undergo hydrolysis under acidic/basic conditions.

Research Insight : Acidic hydrolysis of the urea group is exploited in controlled-release formulations . Oxadiazole ring opening under basic conditions generates hydrazide intermediates with broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring.

Research Insight : Suzuki coupling introduces aryl groups that improve binding to acetylcholinesterase (IC₅₀: 0.052 µM) . Alkynylated anal

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives similar to 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. A series of compounds featuring thiophene and oxadiazole moieties were synthesized and evaluated for their antifungal activity against various fungal strains. For instance:

- Study Findings : Compounds exhibited EC50 values ranging from 5.52 to 19.46 µg/mL against fungi such as Fusarium graminearum and Candida albicans, indicating potent antifungal activity compared to established drugs .

Anticancer Applications

The compound has also been investigated for its anticancer potential. Urea derivatives with similar structures have shown promise in targeting cancer cell lines through various mechanisms:

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cancer progression. For example, molecular docking studies have indicated that these compounds can effectively inhibit targets such as TACE (tumor necrosis factor-alpha converting enzyme) .

Case Study: Anticancer Activity Evaluation

A study synthesized several urea analogues and tested their efficacy against the MDA-MB 231 breast cancer cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values suggesting effective growth inhibition .

Antitubercular Activity

In addition to antifungal and anticancer applications, compounds like 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have been evaluated for their antitubercular properties:

- Research Insights : A study synthesized urea derivatives carrying thiophenylthiazole moieties and assessed their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that some derivatives displayed low cytotoxicity while effectively inhibiting bacterial growth .

Summary of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Kinase Inhibitory Activity

A closely related compound, 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea, shares the 2,4-dimethylthiazole and urea motifs but replaces the oxadiazole-thiophene system with an indenopyrazole scaffold. This analogue demonstrated potent PI3Kα inhibition (IC₅₀ = 12 nM) in gastric cancer models, attributed to hydrogen bonding with Val851 and hydrophobic interactions with the kinase’s ATP-binding pocket . In contrast, the target compound’s thiophen-2-ylmethyl group may enhance membrane permeability due to increased lipophilicity (clogP = 3.2 vs. 2.8 for the indenopyrazole analogue) .

Table 1: Kinase Inhibitory Profiles

| Compound | Target (IC₅₀) | Key Structural Features |

|---|---|---|

| Target compound | Under investigation | Oxadiazole-thiophene, thiazole |

| Indenopyrazole analogue | PI3Kα (12 nM) | Indenopyrazole, piperazinyl urea |

Antimicrobial Oxadiazole Derivatives

Compounds such as 2-(5-substituted-2-phenyl-1H-indol-3-yl)-3-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]thiazolidin-4-ones (e.g., 4a–c) exhibit antimicrobial activity against S. aureus (MIC = 8–16 µg/mL) . Their 1,3,4-oxadiazole-thiazolidinone scaffold facilitates membrane disruption.

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Key Modifications |

|---|---|---|

| Target compound | Pending | Thiophen-2-ylmethyl urea |

| Thiazolidin-4-one derivatives | 8–16 | Methyl/chloro substituents |

Thiophene-Oxadiazole Hybrids

The title compound in 2-{3,4-Dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole () shares the thiophene-oxadiazole framework but includes dibutoxy chains. Crystallographic data (CCDC 733123) show a planar conformation favoring π-stacking, whereas the target compound’s 2,4-dimethylthiazole may introduce torsional strain, as seen in isostructural analogues with perpendicular fluorophenyl groups .

Biological Activity

The compound 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a 1,3,4-oxadiazole ring and a thiazole moiety, which are known for their diverse biological activities. The presence of these heterocycles often contributes to the compound's ability to interact with various biological targets.

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant interactions with biological systems. The proposed mechanisms include:

- Modulation of Enzyme Activity : Compounds similar to this have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, oxadiazole derivatives have been reported to modulate metabotropic glutamate receptors, which are implicated in neurological disorders .

- Anticancer Properties : The thiazole component is associated with anticancer activity. Studies suggest that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival .

Antitumor Activity

A significant focus has been on the antitumor properties of this compound. In vitro studies demonstrate its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 5.0 | Induction of apoptosis |

| PANC-1 | 7.5 | Inhibition of TrxR |

| RKO | 6.0 | Cell cycle arrest |

| LoVo | 8.0 | Modulation of oxidative stress |

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

Additionally, preliminary investigations into the antimicrobial properties reveal that derivatives exhibit activity against both gram-positive and gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Such findings indicate potential applications in treating infections caused by resistant strains .

Case Studies

Several studies have reported on the synthesis and biological evaluation of related compounds. For example:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their cytotoxicity against different cancer cell lines. The most active compounds displayed significant growth inhibition compared to standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : Research has established SAR models that correlate specific structural features with biological activity. Modifications in the thiazole and oxadiazole moieties often lead to enhanced potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.